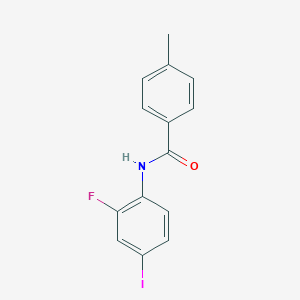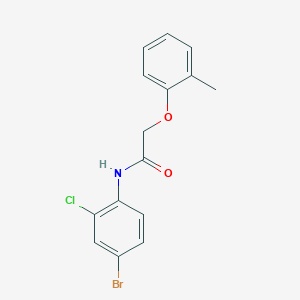![molecular formula C18H21N3O2S B244060 N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244060.png)
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK plays a crucial role in the development and function of B-cells, which are involved in the immune response. TAK-659 has been studied for its potential in treating various types of cancer and autoimmune diseases.
Mecanismo De Acción
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. By blocking this pathway, N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide can prevent the growth and survival of cancer cells and reduce the activity of the immune system in autoimmune diseases.
Biochemical and Physiological Effects:
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide has been shown to have a number of biochemical and physiological effects. It can reduce the proliferation of cancer cells and induce apoptosis, or programmed cell death. It can also reduce the activity of immune cells in autoimmune diseases, leading to a decrease in inflammation and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, which makes it a useful tool for studying the B-cell receptor signaling pathway. However, N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide has some limitations as well. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, its effects on other signaling pathways and cell types are not well understood.
Direcciones Futuras
There are several future directions for research on N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is in developing more potent and selective BTK inhibitors. Additionally, N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide could be studied for its potential in treating other autoimmune diseases beyond rheumatoid arthritis and lupus. Finally, the effects of N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide on other signaling pathways and cell types could be further explored to better understand its mechanism of action.
In conclusion, N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide is a small molecule inhibitor that targets the BTK pathway and has potential in treating various types of cancer and autoimmune diseases. Its mechanism of action involves inhibiting the B-cell receptor signaling pathway, and it has several biochemical and physiological effects. While it has advantages for use in lab experiments, there are also limitations to its use. Future research on N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide could explore its potential in combination therapy and developing more potent and selective inhibitors, among other areas.
Métodos De Síntesis
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide can be synthesized using a multi-step process involving several chemical reactions. The starting material is 4-aminophenylpropanamide, which is reacted with 2-thiophene carboxylic acid chloride to form the intermediate product. This intermediate is then reacted with 4-(4-aminophenyl)piperazine to form the final product, N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide.
Aplicaciones Científicas De Investigación
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide has been extensively studied for its potential in treating various types of cancer, including B-cell lymphomas and leukemias. It has also been studied for its potential in treating autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
Fórmula molecular |
C18H21N3O2S |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]propanamide |
InChI |
InChI=1S/C18H21N3O2S/c1-2-17(22)19-14-5-7-15(8-6-14)20-9-11-21(12-10-20)18(23)16-4-3-13-24-16/h3-8,13H,2,9-12H2,1H3,(H,19,22) |
Clave InChI |
OMNGODULQVBQGK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3 |
SMILES canónico |
CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243979.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243982.png)


![N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243987.png)
![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243988.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B243989.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B243992.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]-2-methylpropanamide](/img/structure/B243993.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide](/img/structure/B243995.png)
![N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243998.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B243999.png)
![N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B244000.png)